molecular formula C10H10N2O6S B12597305 2-{[4-(Benzenesulfonyl)-5-oxo-1,2,5lambda~5~-oxadiazol-3-yl]oxy}ethan-1-ol CAS No. 901792-84-5

2-{[4-(Benzenesulfonyl)-5-oxo-1,2,5lambda~5~-oxadiazol-3-yl]oxy}ethan-1-ol

Cat. No.: B12597305
CAS No.: 901792-84-5
M. Wt: 286.26 g/mol
InChI Key: XYMWCKFLLDCHMM-UHFFFAOYSA-N
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Description

2-{[4-(Benzenesulfonyl)-5-oxo-1,2,5λ⁵-oxadiazol-3-yl]oxy}ethan-1-ol is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core substituted with a benzenesulfonyl group at the 4-position and a hydroxyethoxy moiety at the 3-position. The 1,2,5-oxadiazole ring system is notable for its electron-deficient character, which confers reactivity in medicinal and materials chemistry applications . The benzenesulfonyl group enhances stability and modulates electronic properties, while the hydroxyethoxy side chain may improve solubility or enable further functionalization.

Properties

CAS No.

901792-84-5

Molecular Formula

C10H10N2O6S

Molecular Weight

286.26 g/mol

IUPAC Name

2-[[4-(benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]ethanol

InChI

InChI=1S/C10H10N2O6S/c13-6-7-17-9-10(12(14)18-11-9)19(15,16)8-4-2-1-3-5-8/h1-5,13H,6-7H2

InChI Key

XYMWCKFLLDCHMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=[N+](ON=C2OCCO)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Benzenesulfonyl)-5-oxo-1,2,5lambda~5~-oxadiazol-3-yl]oxy}ethan-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation reactions, where a sulfonyl chloride reacts with the oxadiazole intermediate in the presence of a base.

    Attachment of the Ethan-1-ol Moiety: The final step involves the reaction of the sulfonylated oxadiazole with an appropriate alcohol, such as ethan-1-ol, under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques to ensure the scalability and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(Benzenesulfonyl)-5-oxo-1,2,5lambda~5~-oxadiazol-3-yl]oxy}ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different reduced forms.

    Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted benzenesulfonyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including those similar to 2-{[4-(Benzenesulfonyl)-5-oxo-1,2,5lambda~5~-oxadiazol-3-yl]oxy}ethan-1-ol .

Case Study: In Vitro Cytotoxicity

A study evaluated the cytotoxic effects of various oxadiazole derivatives against glioblastoma cell lines. Compounds demonstrated significant antiproliferative activity, with some derivatives inducing apoptosis in cancer cells through DNA damage mechanisms .

CompoundCell LineIC50 (µM)Mechanism
5bLN22910.2Apoptosis via DNA damage
5dLN2298.5Apoptosis via DNA damage
5mLN22912.0Apoptosis via DNA damage

Antimicrobial Properties

The antimicrobial efficacy of oxadiazole derivatives has also been investigated. Compounds similar to 2-{[4-(Benzenesulfonyl)-5-oxo-1,2,5lambda~5~-oxadiazol-3-yl]oxy}ethan-1-ol have shown promising results against various bacterial strains.

Case Study: Antimicrobial Activity

A series of synthesized oxadiazole derivatives were screened for their antibacterial properties against common pathogens. The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
6bE. coli15 µg/mL
7aS. aureus10 µg/mL
8cPseudomonas aeruginosa12 µg/mL

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is pivotal for optimizing the efficacy of oxadiazole derivatives. Modifications at specific positions on the oxadiazole ring or the benzenesulfonyl moiety can significantly influence biological activity. For example, substituents that enhance electron density or steric hindrance can improve binding affinity to biological targets .

Mechanism of Action

The mechanism of action of 2-{[4-(Benzenesulfonyl)-5-oxo-1,2,5lambda~5~-oxadiazol-3-yl]oxy}ethan-1-ol involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with various enzymes and proteins, potentially inhibiting their activity. The oxadiazole ring may also play a role in modulating biological pathways, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared below with analogous derivatives in the oxadiazole and benzenesulfonyl families.

Structural Analogues and Their Properties

Compound Name Core Structure Key Substituents Solubility Synthesis Method Applications
2-{[4-(Benzenesulfonyl)-5-oxo-1,2,5λ⁵-oxadiazol-3-yl]oxy}ethan-1-ol 1,2,5-Oxadiazole 4-Benzenesulfonyl, 3-hydroxyethoxy Moderate (polar solvents) Likely nucleophilic substitution/cyclization Potential pharmacological agent
5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-ylnaphthalene-1-carbothioate (5a) 1,3,4-Oxadiazole 4-Methoxybenzyl, naphthoylthio Low (ethanol recrystallized) Thiol acylation with naphthoyl chloride Antimicrobial studies
4-[(6-Methylpyrazin-2-yl)oxy]benzenesulfonyl chloride Benzenesulfonyl chloride 6-Methylpyrazinyloxy Reacts with nucleophiles Chlorosulfonation of aryl ethers Intermediate for sulfonamide synthesis
Sodium [(heptadecafluorooctyl)oxy]benzenesulfonate Benzenesulfonate Perfluorooctyloxy High (aqueous) Fluorinated alkylation Surfactant, PFAS-related applications

Key Differences and Implications

  • Core Heterocycle : Unlike 1,3,4-oxadiazoles (e.g., compound 5a), which are commonly used in antimicrobial agents, the 1,2,5-oxadiazole core in the target compound may exhibit distinct electronic properties, influencing reactivity in drug design .
  • Substituent Effects : The hydroxyethoxy group differentiates it from fluorinated benzenesulfonates (e.g., sodium [(heptadecafluorooctyl)oxy]benzenesulfonate), which are highly hydrophobic and persistent in the environment . This polar side chain may reduce bioaccumulation risks.
  • Synthetic Accessibility : Compared to 4-[(6-methylpyrazin-2-yl)oxy]benzenesulfonyl chloride, which is synthesized via chlorosulfonation, the target compound’s preparation likely requires milder conditions due to the oxadiazole ring’s sensitivity to harsh reagents .

Research Findings and Limitations

  • Environmental and Safety Profile : Unlike perfluorinated benzenesulfonates (linked to PFAS contamination), the hydroxyethoxy group may mitigate environmental persistence, though toxicity data remains lacking .
  • Synthetic Challenges: The absence of detailed synthetic protocols in accessible literature limits reproducibility. By contrast, compound 5a’s synthesis is well-documented, highlighting a gap in knowledge for the target molecule .

Biological Activity

The compound 2-{[4-(benzenesulfonyl)-5-oxo-1,2,5lambda~5~-oxadiazol-3-yl]oxy}ethan-1-ol is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including its potential as an antibacterial and antifungal agent, as well as its mechanisms of action.

Chemical Structure and Properties

The chemical structure of 2-{[4-(benzenesulfonyl)-5-oxo-1,2,5lambda~5~-oxadiazol-3-yl]oxy}ethan-1-ol can be represented as follows:

C11H10N2O4S\text{C}_{11}\text{H}_{10}\text{N}_2\text{O}_4\text{S}

This compound features a benzenesulfonyl group and an oxadiazole ring, which are critical for its biological activity.

Biological Activity Overview

Recent studies have demonstrated that compounds containing oxadiazole moieties exhibit a range of biological activities:

  • Antibacterial Activity :
    • Research indicates that oxadiazole derivatives often show significant antibacterial properties against various strains of bacteria. For instance, studies on related compounds have reported Minimum Inhibitory Concentration (MIC) values that suggest potent activity against Gram-positive and Gram-negative bacteria .
  • Antifungal Activity :
    • Similar to their antibacterial effects, oxadiazole derivatives have also been evaluated for antifungal properties. Compounds in this class have shown efficacy against common fungal pathogens, with MIC values indicating their potential as therapeutic agents .
  • Caspase Inhibition :
    • Some studies suggest that derivatives of this compound may act as inhibitors of caspases, enzymes that play a crucial role in apoptosis. This property could position them as candidates for cancer therapy .

The precise mechanisms by which 2-{[4-(benzenesulfonyl)-5-oxo-1,2,5lambda~5~-oxadiazol-3-yl]oxy}ethan-1-ol exerts its biological effects are still under investigation. However, several hypotheses include:

  • Disruption of Cell Membrane Integrity : Antibacterial and antifungal activities may arise from the compound's ability to disrupt the integrity of microbial cell membranes.
  • Inhibition of Enzymatic Pathways : The inhibition of key enzymes involved in metabolic pathways may contribute to its antineoplastic properties.

Case Studies

Several studies have highlighted the biological efficacy of oxadiazole derivatives:

  • Antimicrobial Screening :
    • A study involving various substituted oxadiazoles demonstrated significant antimicrobial activity against both bacterial and fungal strains. The results indicated that certain substitutions on the oxadiazole ring enhanced activity .
  • Caspase Inhibition :
    • Research exploring the role of oxadiazoles as caspase inhibitors revealed that some derivatives could effectively inhibit caspase activity in vitro, suggesting potential applications in cancer therapy .

Data Tables

The following table summarizes the biological activities reported for various derivatives related to 2-{[4-(benzenesulfonyl)-5-oxo-1,2,5lambda~5~-oxadiazol-3-yl]oxy}ethan-1-ol:

Compound NameActivity TypeMIC (µg/mL)Reference
Compound AAntibacterial32
Compound BAntifungal16
Compound CCaspase InhibitionIC50: 50

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